molecular formula C15H11ClN2OS2 B2955313 N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 879843-54-6

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B2955313
CAS No.: 879843-54-6
M. Wt: 334.84
InChI Key: XJIQFOZJBRHPFB-UHFFFAOYSA-N
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry research. This compound features a chloro-substituted benzothiazole core, a scaffold widely recognized for its diverse pharmacological properties . Benzothiazole derivatives analogous to this compound have demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative pathogens, including Staphylococcus aureus , Bacillus subtilis , Escherichia coli , and Salmonella typhi in scientific studies . Furthermore, closely related N-(6-arylbenzo[d]thiazol-2-yl)acetamide compounds have been identified as highly effective urease inhibitors , with some derivatives exhibiting superior activity to standard inhibitors like thiourea . Urease inhibition is a critical research area for developing novel therapeutic strategies against infections caused by urease-producing bacteria such as Helicobacter pylori . The mechanism of action for such compounds is often linked to their ability to bind to the enzyme's active site, disrupting its function . This product is intended for research purposes, including as a building block in organic synthesis, a candidate for screening in antimicrobial assays, and a lead compound in enzymology studies. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS2/c16-10-6-7-12-13(8-10)21-15(17-12)18-14(19)9-20-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIQFOZJBRHPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:

    Formation of 6-chlorobenzo[d]thiazole: This can be achieved by reacting 2-aminothiophenol with 2-chlorobenzoyl chloride under acidic conditions.

    Thioether Formation: The 6-chlorobenzo[d]thiazole is then reacted with phenylthiol in the presence of a base such as sodium hydride to form the phenylthio derivative.

    Acetamide Formation: Finally, the phenylthio derivative is reacted with chloroacetyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents such as tin(II) chloride or iron powder in acidic conditions can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is an organic compound that belongs to the class of thiazole derivatives and has potential applications in various fields. The compound features a benzo[d]thiazole moiety, characterized by a fused benzene and thiazole ring, and a chlorine atom at the 6-position of the benzo[d]thiazole that enhances its biological activity and chemical reactivity. The structure also includes a phenylthio group attached to the acetamide, contributing to its unique properties and potential applications, particularly in medicinal chemistry and pharmaceuticals.

Scientific Research Applications

  • Biological Activities Research indicates that compounds with similar structures often demonstrate antimicrobial, antifungal, and anticancer properties. Derivatives of benzo[d]thiazole are known for their ability to inhibit various enzymes and interact with biological targets, which may lead to therapeutic effects against different diseases.
  • Interaction Studies Interaction studies involving this compound focus on its binding affinity and mechanism of action with biological targets. These studies often employ techniques to understand the compound's potential as a therapeutic agent.
  • Chemical Reactivity The chemical reactivity of this compound can be attributed to its functional groups. Key reactions facilitate the synthesis of derivatives that may exhibit enhanced biological activity or altered physicochemical properties.

Structural Comparison
this compound stands out due to its specific chlorine substitution pattern and thioether functionality, which may contribute to its distinct biological profile compared to other derivatives.

Compound NameUnique Features
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamideContains dimethylamino group which may enhance solubility
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamideMorpholino group may influence pharmacological properties
Benzothiazole derivativesVarying substituents lead to diverse biological activities

Mechanism of Action

The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Substituent Variations and Structural Modifications

The table below highlights key structural analogs and their biological activities:

Compound Name Substituents (Benzothiazole 6-position) Acetamide Modifications Key Biological Activities References
Target Compound Cl -SC6H5 (phenylthio) Inferred: Potential kinase inhibition -
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) NO2 -S-1,3,4-thiadiazole VEGFR-2 inhibition (IC50: 0.28 µM)
N-(6-(3-Chloro-4-fluorophenyl)benzo[d]thiazol-2-yl)acetamide (3g) 3-Cl-4-F-C6H3 -H (unmodified acetamide) Anticancer (cell cycle arrest)
N-(6-(3,5-bis(Trifluoromethyl)phenyl)benzo[d]thiazol-2-yl)acetamide (3c) 3,5-(CF3)2-C6H3 -H Antioxidant, urease inhibition (IC50: 9.2 µM)
N-(6-(p-Tolyl)benzo[d]thiazol-2-yl)acetamide p-CH3-C6H4 -H Urease inhibition (IC50: 4.8 µM)
N-(6-Alkoxybenzo[d]thiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide (8a–b) OCH3, OC2H5 -S-tetrazole Antibacterial, anticancer

Computational and Molecular Docking Insights

  • Urease Inhibition (Gull et al.): Acetamide derivatives bind to the non-metallic active site of urease via hydrogen bonds with Ala440 and Asp633. The chloro substituent in the target compound may strengthen these interactions .
  • VEGFR-2 Binding ():
    Nitro and thiadiazole groups in 6d form hydrogen bonds with Cys919 and hydrophobic interactions with Leu840, suggesting that the phenylthio group in the target compound could mimic similar binding modes .

Biological Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Overview of the Compound

This compound belongs to the class of thiazole derivatives, characterized by a chlorinated benzothiazole ring and a phenylthioacetamide moiety. The presence of the chlorine atom enhances its reactivity and biological activity, making it a valuable compound for various applications in research and medicine.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of 6-chlorobenzo[d]thiazole : Reacting 2-aminothiophenol with 2-chlorobenzoyl chloride under acidic conditions.
  • Thioether Formation : Reacting the 6-chlorobenzo[d]thiazole with phenylthiol in the presence of sodium hydride.
  • Acetamide Formation : Finally, reacting the phenylthio derivative with chloroacetyl chloride in the presence of a base.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit various bacteria and fungi, including Gram-positive strains like Staphylococcus aureus and Candida albicans .

Microorganism Activity
Staphylococcus aureusEffective
Escherichia coliLess effective
Candida albicansModerate effectiveness

Anticancer Activity

The anticancer potential of this compound has been evaluated against several tumor cell lines, including A549 (lung cancer) and C6 (glioma). The results suggest that it may induce apoptosis in cancer cells, potentially through mechanisms involving caspase activation and modulation of cell cycle progression .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in critical biochemical pathways. This interaction may lead to inhibition or activation of these targets, resulting in various therapeutic effects.

Comparative Studies

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Key Differences Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)acetamideMethyl instead of phenyl thio groupSimilar antimicrobial properties
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(ethylthio)acetamideEthyl instead of phenyl thio groupPotentially different activity

These comparisons highlight how variations in substituents can influence biological activity, emphasizing the importance of structural modifications in drug design.

Case Studies

  • Anticancer Evaluation : In a study evaluating various thiazole derivatives, compounds similar to this compound showed promising results in inducing apoptosis in A549 cells through caspase activation assays .
  • Antimicrobial Testing : A series of chloroacetamides were tested for their antimicrobial potential against S. aureus, showing that compounds with halogenated substituents exhibited enhanced activity due to increased lipophilicity, facilitating cell membrane penetration .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogs like N-(2-chlorobenzyl)thiazolyl acetamides were synthesized using 2-chloroaniline derivatives as precursors, with yields ranging from 21% to 33% under reflux conditions in polar aprotic solvents (e.g., DMF or THF) . Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratios of amine to electrophile), temperature (80–100°C), and reaction time (8–12 hr). Catalysts like K₂CO₃ or triethylamine improve nucleophilicity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.
  • Data Validation : Confirm purity via TLC, melting point analysis, and elemental composition (e.g., %C, %H, %N deviations <0.3% between calculated and observed values) .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : Use ¹H NMR to verify aromatic protons (δ 7.2–8.1 ppm for benzo[d]thiazole), thiomethyl protons (δ 3.8–4.2 ppm), and acetamide carbonyl (δ ~170 ppm in ¹³C NMR). Coupling constants (e.g., J = 8–10 Hz for adjacent aromatic protons) confirm substitution patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns (e.g., loss of Cl or SPh groups) .
  • Elemental Analysis : Compare calculated vs. experimental C/H/N ratios; deviations >0.5% indicate impurities .

Q. What strategies are effective for assessing and mitigating impurities in the final product?

  • Approach : Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to remove unreacted precursors or byproducts. Monitor impurities via GC-MS or LC-MS. For example, residual morpholinoethoxy groups in analogs were detected at m/z 114 and 100 in MS spectra, necessitating iterative purification .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Experimental Design :

  • Core Modifications : Synthesize derivatives with variations in the chloro-substituent position (e.g., 5- vs. 6-chloro), thioether linkage (e.g., phenylthio vs. methylthio), or acetamide substituents.
  • Biological Assays : Test cytotoxicity (MTT assay), anti-inflammatory activity (COX-2 inhibition), or antimicrobial efficacy (MIC against M. tuberculosis). For example, analogs like 6-thiocyanatobenzo[d]thiazol-2-yl derivatives showed anti-tubercular activity, with IC₅₀ values <10 µM .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DNA gyrase or COX-2, correlating with experimental IC₅₀ values .

Q. What mechanistic insights can be gained from conflicting biological data (e.g., high in vitro activity but low in vivo efficacy)?

  • Resolution Strategies :

  • Pharmacokinetic Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis). Low bioavailability may explain efficacy gaps.
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. For instance, thioether oxidation to sulfoxide derivatives could reduce activity .
  • Formulation Optimization : Improve solubility via co-crystallization or nanoemulsion delivery systems.

Q. How can computational methods guide the optimization of synthetic pathways or target interactions?

  • Tools and Workflows :

  • Reaction Path Prediction : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in key steps (e.g., nucleophilic substitution) .
  • Docking and MD Simulations : Use Schrödinger Suite or GROMACS to simulate ligand-receptor dynamics (e.g., binding to kinase domains). For example, benzo[d]thiazole derivatives showed stable interactions with ATP-binding pockets in kinase targets .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents, catalysts, or temperatures for yield improvement .

Q. What advanced analytical techniques are critical for resolving structural ambiguities in derivatives?

  • Techniques :

  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., acetamide orientation relative to the thiazole ring) .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., in polysubstituted benzo[d]thiazoles) and verify connectivity .
  • IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-S at ~650 cm⁻¹) to rule out tautomeric forms .

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